

## Application Notes for In Vivo Studies of CC-90003

Author: BenchChem Technical Support Team. Date: December 2025



#### Introduction

CC-90003 is a potent and selective covalent inhibitor of ERK1/2, key protein kinases in the MAPK signaling pathway.[1][2][3][4][5] This pathway is frequently activated in various cancers, particularly those with KRAS mutations, making it a compelling target for therapeutic intervention.[1][2][4] Preclinical in vivo studies are crucial for evaluating the efficacy and pharmacodynamics of CC-90003. These application notes provide detailed protocols for conducting in vivo studies using CC-90003 in patient-derived xenograft (PDX) models of KRAS-mutant lung cancer.

# Data Presentation: CC-90003 In Vivo Treatment Schedules

The following tables summarize the treatment schedules for **CC-90003** administered as a single agent and in combination with docetaxel in KRAS-mutant lung cancer PDX models.

Table 1: Single-Agent and Combination Therapy Treatment Regimens



| Treatment<br>Group | Compound                | Dose                   | Route of<br>Administration          | Schedule                                                                                           |
|--------------------|-------------------------|------------------------|-------------------------------------|----------------------------------------------------------------------------------------------------|
| 1                  | Vehicle                 | -                      | Oral (p.o.)                         | Daily, Days 0-27                                                                                   |
| 2                  | CC-90003                | 50 mg/kg               | Oral (p.o.)                         | Continuous:<br>Daily, Days 0-27                                                                    |
| 3                  | Docetaxel               | 15 mg/kg               | Intravenous (i.v.)                  | Days 0 and 7                                                                                       |
| 4                  | CC-90003 +<br>Docetaxel | 50 mg/kg + 15<br>mg/kg | Oral (p.o.) +<br>Intravenous (i.v.) | Continuous: CC-<br>90003 daily<br>(Days 0-27),<br>Docetaxel on<br>Days 0 and 7                     |
| 5                  | CC-90003 +<br>Docetaxel | 50 mg/kg + 15<br>mg/kg | Oral (p.o.) +<br>Intravenous (i.v.) | Intermittent: CC-<br>90003 on Days<br>0-3, 7-10, 14-17,<br>21-26; Docetaxel<br>on Days 5 and<br>12 |
| 6                  | CC-90003                | 50 mg/kg               | Oral (p.o.)                         | Intermittent:<br>Days 0-3, 7-10,<br>14-17, 21-26                                                   |

Note: The **CC-90003** dose is bioequivalent to the free base.[1][6]

# Experimental Protocols Animal Models

- Model: Patient-Derived Xenograft (PDX) models of KRAS-mutant non-small cell lung cancer are recommended to reflect the heterogeneity of human tumors.[7]
- Animals: Immunodeficient mice (e.g., NOD-scid GAMMA (NSG) or athymic nude mice) are suitable for hosting human tumor xenografts.[8][9][10] Animals should be 6-8 weeks old at the start of the experiment.



## **Tumor Implantation**

- Procedure: Subcutaneously implant tumor fragments or a suspension of tumor cells from a KRAS-mutant lung cancer PDX model into the flank of each mouse.[2][11][12]
- Cell Suspension Preparation (if applicable):
  - Harvest tumor cells and prepare a single-cell suspension.
  - Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel to a final concentration of 1-5 x 10<sup>7</sup> cells/mL.[11]
  - Keep the cell suspension on ice until injection.[11]
- Injection:
  - Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).
  - Inject 100-200 μL of the tumor cell suspension subcutaneously into the right flank.[2][11]
  - Withdraw the needle slowly to prevent leakage.[2]
- Tumor Growth Monitoring:
  - Allow tumors to reach a palpable size (e.g., 100-200 mm³) before randomizing mice into treatment groups.[6]
  - Measure tumor dimensions (length and width) twice weekly using digital calipers.[1][13]
  - Calculate tumor volume using the formula: Volume = (Width<sup>2</sup> x Length) / 2.[10]
  - Monitor animal body weight and overall health at least twice weekly.[11][14]

## **Drug Formulation and Administration**

CC-90003 (Oral Administration):



- Prepare a formulation of CC-90003 suitable for oral gavage. A suspension in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 in sterile water is a common choice. A solution using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is another option.[15]
- Administer the formulation orally using a gavage needle at the specified dose and schedule.
- Docetaxel (Intravenous Administration):
  - Dilute commercially available docetaxel injection concentrate with a suitable infusion solution, such as 0.9% Sodium Chloride or 5% Dextrose solution, to the final desired concentration.[16][17]
  - Administer the diluted docetaxel solution intravenously via the tail vein at the specified dose and schedule.

## **Efficacy Evaluation**

- Primary Endpoint: Tumor growth inhibition or regression.
- Secondary Endpoints:
  - Animal body weight changes.
  - Overall survival.
  - Pharmacodynamic analysis of tumor tissue (e.g., levels of phosphorylated ERK).

# Mandatory Visualizations Signaling Pathway





Click to download full resolution via product page

Caption: The MAPK signaling pathway and the inhibitory action of CC-90003 on ERK.



## **Experimental Workflow**



Click to download full resolution via product page

Caption: Experimental workflow for in vivo efficacy studies of CC-90003.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 3. covalx.com [covalx.com]
- 4. Efficacy of a Covalent ERK1/2 Inhibitor, CC-90003, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. crownbio.com [crownbio.com]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. yeasenbio.com [yeasenbio.com]
- 12. mayo.edu [mayo.edu]
- 13. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
- 14. cccells.org [cccells.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. TAXOTERE® (docetaxel) injection, for intravenous use [products.sanofi.us]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [Application Notes for In Vivo Studies of CC-90003]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b606531#cc-90003-treatment-schedule-for-in-vivo-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com